molecular formula C5H4Cl2O2 B6272169 5,5-dichloropenta-2,4-dienoic acid CAS No. 5780-55-2

5,5-dichloropenta-2,4-dienoic acid

Cat. No.: B6272169
CAS No.: 5780-55-2
M. Wt: 167
InChI Key:
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Description

5,5-Dichloropenta-2,4-dienoic acid is an organic compound with the molecular formula C5H4Cl2O2 It is characterized by the presence of two chlorine atoms attached to the fifth carbon of a penta-2,4-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dichloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloropenta-2,4-dienoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Addition: Electrophiles like bromine or hydrogen chloride can add across the double bonds.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted penta-2,4-dienoic acids, addition products like dibromo derivatives, and oxidized or reduced forms of the original compound.

Scientific Research Applications

5,5-Dichloropenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-dichloropenta-2,4-dienoic acid involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Penta-2,4-dienoic acid: The parent compound without chlorine substitution.

    5,5-Dibromopenta-2,4-dienoic acid: A similar compound with bromine atoms instead of chlorine.

    5,5-Difluoropenta-2,4-dienoic acid: A fluorinated analogue.

Uniqueness

5,5-Dichloropenta-2,4-dienoic acid is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

5780-55-2

Molecular Formula

C5H4Cl2O2

Molecular Weight

167

Purity

95

Origin of Product

United States

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